3-Furanol, 4-azidotetrahydro-, (3R,4S)-
Overview
Description
3-Furanol, 4-azidotetrahydro-, (3R,4S)-: is a specialized chemical compound with a unique structure that includes a furan ring and an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanol, 4-azidotetrahydro-, (3R,4S)- . One common synthetic route is the cyclization of appropriate precursors under controlled conditions to form the furan ring, followed by azidation reactions to introduce the azido group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired enantiomerically pure form.
Chemical Reactions Analysis
Types of Reactions
3-Furanol, 4-azidotetrahydro-, (3R,4S)-: can undergo various types of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form different oxidation products.
Reduction: : The azido group can be reduced to form amino derivatives.
Substitution: : The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Furan-2,5-dione derivatives.
Reduction: : Amino derivatives such as 3-furanol, 4-aminotetrahydro-.
Substitution: : Various substituted furan derivatives.
Scientific Research Applications
3-Furanol, 4-azidotetrahydro-, (3R,4S)-: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.
Industry: : Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Furanol, 4-azidotetrahydro-, (3R,4S)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
3-Furanol, 4-azidotetrahydro-, (3R,4S)-: can be compared to other similar compounds such as:
Furan derivatives: : Other furan-based compounds with different substituents.
Azido compounds: : Compounds containing azido groups with varying structures.
Stereoisomers: : Other stereoisomers of the same compound, such as (3S,4R)-3-furanol, 4-azidotetrahydro-.
These compounds may have different physical, chemical, and biological properties, highlighting the uniqueness of 3-Furanol, 4-azidotetrahydro-, (3R,4S)- .
Properties
IUPAC Name |
(3R,4S)-4-azidooxolan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c5-7-6-3-1-9-2-4(3)8/h3-4,8H,1-2H2/t3-,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHKAHMLFQVMPR-IMJSIDKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466026 | |
Record name | 3-Furanol, 4-azidotetrahydro-, (3R,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183184-50-1 | |
Record name | 3-Furanol, 4-azidotetrahydro-, (3R,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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